molecular formula C18H22ClN3O3S B2639708 (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 2034419-67-3

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2639708
CAS No.: 2034419-67-3
M. Wt: 395.9
InChI Key: BVGFVJGRKYZCDA-UHFFFAOYSA-N
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Description

The compound (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of indole, piperazine, and thiopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the indole derivative:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The piperazine and thiopyran groups may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: can be compared with other indole derivatives, such as:

    5-chloroindole-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

The uniqueness of This compound lies in its combined structural features, which may confer unique biological activities and therapeutic potential not seen in simpler indole derivatives.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c19-14-1-2-16-13(11-14)12-17(20-16)18(23)22-7-5-21(6-8-22)15-3-9-26(24,25)10-4-15/h1-2,11-12,15,20H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGFVJGRKYZCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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